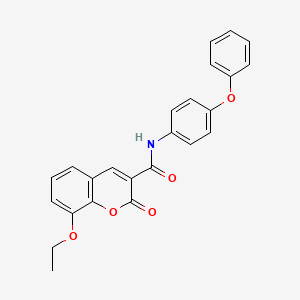

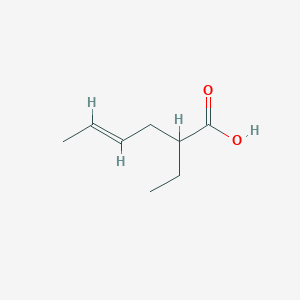

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, also known as DTSB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule has shown promising results in various areas of research, including biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

Antimicrobial and Antifungal Properties

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide and related derivatives have been researched for their antimicrobial and antifungal activities. Studies found that these compounds demonstrate sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. One compound in particular, 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, exhibited high antimicrobial activity, making further studies of this compound promising (Sych et al., 2019).

Carbonic Anhydrase Inhibition

Research on 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, a related derivative, has demonstrated its effectiveness as an inhibitor of carbonic anhydrases, specifically the isoforms hCA I, II, IV, and VII. These compounds inhibited the investigated isoforms in the low micromolar and nanomolar range, with hCA IV and VII being notably inhibited (Ulus et al., 2016).

Anticancer Activity

Compounds containing a thiadiazole scaffold and benzamide groups, such as N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide, have been synthesized and tested for their anticancer activities. These compounds exhibited promising anticancer activity against various human cancer cell lines, with some showing comparable GI50 values to the standard drug Adriamycin. A molecular docking study suggested a probable mechanism of action for these compounds (Tiwari et al., 2017).

Influenza Virus Inhibition

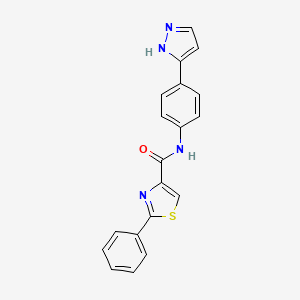

1,3,4-thiadiazole derivatives have shown potential as inhibitors of the influenza A virus. Compounds like N‐{3‐(Methylsulfanyl)‐1‐[5‐(phenylamino)‐1,3,4‐thiadiazole‐2‐yl]propyl}benzamide have been identified as relevant lead compounds for designing novel influenza A virus inhibitors. Some derivatives displayed activity against the virus, with the best compounds inhibiting the virus entry process (Tatar et al., 2021).

Fluorescence Characteristics

N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have been synthesized and studied for their photophysical properties. These compounds demonstrated large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect, which are important for various applications including bio-imaging (Zhang et al., 2017).

Insecticidal Activity

Research has also been conducted on the synthesis of novel heterocyclic compounds with 1,3,4-thiadiazole moiety for insecticidal activity. Some synthesized compounds showed higher insecticidal activity against certain pests, with compound 12 exhibiting the highest insecticidal activity among tested compounds (Mohamed et al., 2020).

properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S2/c1-4-13-17-18-15(23-13)16-14(20)11-7-9-12(10-8-11)24(21,22)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNQNXBDLDTGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2585477.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2585478.png)

![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)

![1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2585481.png)

![N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)